4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one
Description
4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a cyclopropyl group at position 4, a 2-methoxyethyl chain at position 2, and a piperidin-3-yl moiety at position 3. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation, while the 2-methoxyethyl substituent could improve solubility and membrane permeability .
Properties
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-19-8-7-16-13(18)17(11-4-5-11)12(15-16)10-3-2-6-14-9-10/h10-11,14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRAWUZABWOFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCNC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolone Core: The triazolone core can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the triazolone intermediate.
Addition of the Cyclopropyl Group: The cyclopropyl group can be added via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain can be introduced through alkylation reactions, where an appropriate alkyl halide reacts with the triazolone intermediate.
Industrial Production Methods
Industrial production of 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays and studies involving enzyme interactions.
Medicine: The compound has potential therapeutic applications, including as a candidate for drug development targeting specific biological pathways.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Structural Analogues and Bioactivity
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Key Observations :
- The cyclopropyl group, present in both the target compound and GSK2194069 (), is linked to increased metabolic stability by resisting cytochrome P450-mediated oxidation . The piperidin-3-yl substituent differentiates the target compound from TAK-020 (), which uses an isoquinoline moiety for BTK inhibition.
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Key Observations :
- The target compound’s moderate LogP (~2.5) balances lipophilicity and solubility, contrasting with the highly lipophilic GSK2194069 (LogP 3.8), which may limit aqueous solubility .
- The piperidin-3-yl group introduces a basic nitrogen (pKa ~8.5), enabling ionization at physiological pH, which could enhance tissue penetration compared to neutral boronic acid derivatives () .
Mechanistic and Therapeutic Insights
- Kinase Inhibition Potential: Triazolones like TAK-020 () inhibit BTK via covalent binding to cysteine residues. The target compound’s 2-methoxyethyl group may similarly enhance target engagement by positioning the core for hydrophobic interactions .
- Antimicrobial Activity : Triazolones with thiadiazole substituents () show antifungal activity, but the target compound’s cyclopropyl and piperidine groups may redirect its selectivity toward prokaryotic vs. eukaryotic targets .
- Enzyme Modulation : The HDAC inhibitor in highlights the role of methoxyethyl groups in disrupting enzyme-substrate interactions, a mechanism that may extend to the target compound .
Biological Activity
4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a triazolone moiety, a piperidine ring, and cyclopropyl groups, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.
Structural Overview
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Triazolone Moiety | Contributes to antifungal and antibacterial properties. |
| Piperidine Ring | Enhances binding affinity to biological targets. |
| Cyclopropyl Group | May influence the compound's reactivity and selectivity. |
Biological Activity
Research indicates that compounds containing triazole rings often exhibit a range of biological activities, including:
- Antifungal Activity : Triazoles are well-known for their effectiveness against fungal infections by inhibiting ergosterol synthesis.
- Antibacterial Properties : The compound may interact with bacterial enzymes, disrupting their function.
- Anticancer Potential : Preliminary studies suggest that it could inhibit specific cancer cell lines by modulating protein activity through receptor binding.
The mechanism of action for 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one likely involves:
- Binding Interactions : The compound may bind to specific enzymes or receptors, altering their activity.
- Molecular Docking Studies : Simulations indicate potential interactions with target proteins, providing insights into its efficacy.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- Binding assays have demonstrated significant affinity for dopamine and serotonin transporters, suggesting potential applications in neuropharmacology.
- Cytotoxicity assays on various cancer cell lines showed promising results, indicating selective inhibition of cancer cell proliferation.
-
In Vivo Studies :
- Animal models have been utilized to assess the compound's efficacy in reducing tumor growth and managing inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol | Piperidine ring, lacks triazolone | Moderate antibacterial activity |
| N-[(3R)-1-(cyclopropanesulfonyl)piperidin-3-yl]-1-(trifluoromethyl)cyclopentane-1-carboxamide | Similar piperidine structure | Enhanced selectivity for certain receptors |
| 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole | Triazole-containing structure | Primarily antifungal |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one, and how can reaction conditions be optimized for higher yields?
- Methodology : Start with the synthesis of the 1,2,4-triazol-3-one core via cyclization of semicarbazide derivatives with formic acid or other carbonyl sources (e.g., as described for analogous triazole derivatives in ). Introduce the cyclopropyl and 2-methoxyethyl substituents through alkylation or nucleophilic substitution under controlled pH and temperature (40–60°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can improve purity .
- Optimization : Systematically vary parameters such as solvent polarity (DMF vs. THF), catalyst loading (e.g., K₂CO₃ for deprotonation), and reaction time. Monitor progress via TLC or HPLC-MS to identify bottlenecks .
Q. How should researchers validate the structural integrity of this compound, particularly the positions of the cyclopropyl and piperidinyl groups?
- Methodology : Combine X-ray crystallography (using SHELXL for refinement ) with ¹H/¹³C NMR spectroscopy. For NMR, focus on characteristic shifts:
- Cyclopropyl protons: δ 0.5–1.2 ppm (split into multiplets due to ring strain).
- Piperidinyl protons: δ 2.5–3.5 ppm (axial vs. equatorial H environments).
- 2-Methoxyethyl group: δ 3.3–3.7 ppm (OCH₂CH₂O) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against homology-modeled targets, prioritizing the piperidinyl and triazolone moieties as key pharmacophores. Use molecular dynamics simulations (AMBER or GROMACS) to assess binding stability over 50–100 ns trajectories .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., P2X7 receptor antagonism studies, as in ).
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–75%) for analogous 1,2,4-triazol-3-one derivatives?
- Root Cause Analysis : Investigate the impact of steric hindrance from the cyclopropyl group on nucleophilic substitution rates. Use kinetic studies (e.g., monitoring by in situ IR spectroscopy) to identify rate-limiting steps .
- Mitigation : Introduce microwave-assisted synthesis to enhance reaction efficiency or employ flow chemistry for better temperature control .
Q. What strategies are recommended for improving the solubility and bioavailability of this compound in preclinical studies?
- Methodology :
- Salt formation : Screen counterions (e.g., HCl, mesylate) using pH-solubility profiling.
- Cocrystallization : Explore coformers like succinic acid or PEG derivatives to enhance aqueous solubility .
- Prodrug design : Modify the 2-methoxyethyl group with enzymatically cleavable esters (e.g., acetyl or pivaloyl) to improve membrane permeability .
Critical Analysis of Contradictions
- Structural ambiguity in X-ray vs. NMR data : Discrepancies in piperidinyl conformation may arise from crystal packing effects. Use variable-temperature NMR to assess dynamic behavior in solution .
- Biological activity variability : Differences in reported IC₅₀ values (e.g., P2X7 antagonism) may stem from assay conditions (e.g., cell type, ATP concentration). Standardize protocols using reference antagonists (e.g., AZD9056) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
